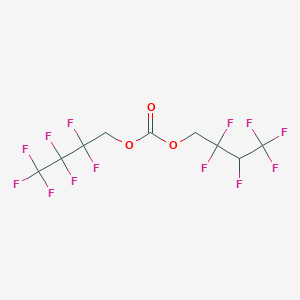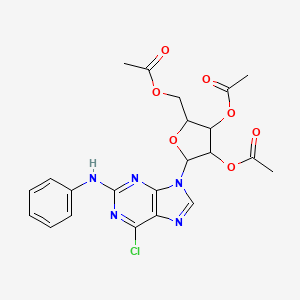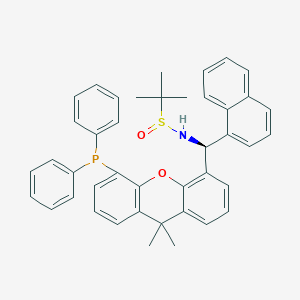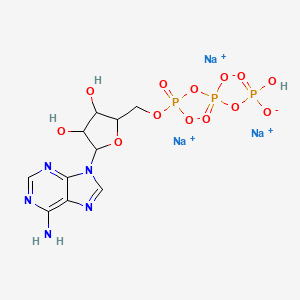
Methyl 4-ethyl-2,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethyl-2,6-difluorobenzoate: is an organic compound with the molecular formula C10H10F2O2 It is a fluorinated aromatic ester, characterized by the presence of two fluorine atoms, an ethyl group, and a methyl ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-ethyl-2,6-difluorobenzoate can be synthesized through the esterification of 4-ethyl-2,6-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The fluorine atoms in methyl 4-ethyl-2,6-difluorobenzoate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 4-ethyl-2,6-difluorobenzyl alcohol.
Oxidation: Formation of 4-ethyl-2,6-difluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-ethyl-2,6-difluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties imparted by the fluorine atoms.
Wirkmechanismus
The mechanism by which methyl 4-ethyl-2,6-difluorobenzoate exerts its effects involves interactions with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2,6-difluorobenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 4-amino-2,6-difluorobenzoate
Comparison:
- Methyl 2,6-difluorobenzoate: Similar in structure but lacks the ethyl group, which can influence its reactivity and applications.
- Methyl 2,4-difluorobenzoate: The position of the fluorine atoms differs, affecting the compound’s chemical properties and potential uses.
- Methyl 4-amino-2,6-difluorobenzoate: Contains an amino group instead of an ethyl group, leading to different reactivity and applications in pharmaceuticals.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
methyl 4-ethyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
TZTHHIFHXHBHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)



![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)


